molecular formula C21H29N5O B5542830 N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine

N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine

Katalognummer B5542830
Molekulargewicht: 367.5 g/mol
InChI-Schlüssel: ZFGBMAILVRUGCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

  • The synthesis of related pyrimidinamine compounds often involves multistep chemical processes. A study by Eskola et al. (2002) described the synthesis of a similar compound, emphasizing the use of palladium catalysis and hexamethyldistannane in an inert solvent for the introduction of a trimethylstannyl leaving group (Eskola et al., 2002).
  • Gil et al. (1997) detailed a chemoenzymatic synthesis approach for structurally similar compounds, highlighting two different approaches involving lipase-mediated resolution (Gil et al., 1997).

Molecular Structure Analysis

  • Investigations into the molecular structure of pyrimidinamine derivatives are crucial for understanding their chemical behavior. Trilleras et al. (2008) synthesized and reported the structures of several N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into their molecular arrangement (Trilleras et al., 2008).

Chemical Reactions and Properties

  • A study by Śladowska et al. (1996) focused on the synthesis of various pyrimidinamine derivatives, some of which displayed depressive action on the central nervous system, demonstrating the chemical reactivity and potential bioactivity of these compounds (Śladowska et al., 1996).

Physical Properties Analysis

  • The physical properties of pyrimidinamines, such as crystalline structure and stability, were investigated by Karczmarzyk and Malinka (2004), who described the crystal and molecular structures of related compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

  • Jang et al. (2010) synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, evaluating their immunosuppressive activity. This study highlights the chemical properties and potential applications of pyrimidinamine derivatives (Jang et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Research has led to the synthesis of compounds related to N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine, emphasizing methods for enhancing their properties for potential therapeutic applications. For instance, the synthesis of pyrimidine derivatives involved nucleophilic substitution reactions, highlighting efforts to improve antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).

Potential Therapeutic Applications

  • Studies have explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, indicating significant potential against various human cancer cell lines, pointing towards a new avenue for cancer therapy research (Mallesha et al., 2012).

Mechanistic Insights and Biological Interactions

  • The investigation into the mechanism of action and biological interactions of related compounds has been a key focus. For example, the role of piperazine derivatives in enhancing sulfuric acid-based new particle formation suggests implications for environmental fate and potential biological interactions (Ma et al., 2019).

Environmental and Chemical Stability

  • The degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes underscores the chemical stability of piperazine-related compounds, offering insights into their environmental persistence and potential industrial applications (Freeman et al., 2010).

Eigenschaften

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-22-19(24(2)3)16-20(23-17)25-12-14-26(15-13-25)21(27)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBMAILVRUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.